molecular formula C4H7F3O2 B6178059 (2R)-1-(trifluoromethoxy)propan-2-ol CAS No. 2613299-23-1

(2R)-1-(trifluoromethoxy)propan-2-ol

Cat. No.: B6178059
CAS No.: 2613299-23-1
M. Wt: 144.1
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Description

(2R)-1-(Trifluoromethoxy)propan-2-ol is a chiral secondary alcohol featuring a trifluoromethoxy (-OCF₃) substituent at the 1-position of the propan-2-ol backbone. The stereochemistry at the 2-position (R-configuration) is critical for its biological activity, as enantiomeric purity often influences binding affinity and metabolic stability.

Properties

CAS No.

2613299-23-1

Molecular Formula

C4H7F3O2

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Preparation Methods

The direct introduction of the trifluoromethoxy (-OCF₃) group into propan-2-ol derivatives remains limited due to the poor nucleophilicity of trifluoromethoxide ions. Patent WO2001094324A1 describes indirect approaches using protected intermediates, such as reacting 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one with sodium hydroxide in degassed 2-propanol, followed by acid workup and extraction (Scheme 1). While this method achieves high purity (KF < 200 μg/mL), its applicability to (2R)-1-(trifluoromethoxy)propan-2-ol requires substituting the aryl group with a propanol backbone.

Table 1: Comparative Nucleophilic Trifluoromethoxylation Conditions

SubstrateReagentSolventTemperatureYieldPurity
Aryl ketone NaOH, HCl2-Propanol40°C75%>99%
Propanol derivative(Not reported)

Challenges in this route include competing elimination reactions and the need for advanced leaving groups. Recent advances propose silver-mediated trifluoromethoxylation, though scalability remains unproven .

Asymmetric Reduction of Ketone Precursors

The asymmetric reduction of 1-(trifluoromethoxy)propan-2-one offers a viable pathway. The patent WO2001094324A1 employs hydrogenation with ruthenium catalysts (e.g., RuCl₂(p-cymene)) under 5 psi H₂ at room temperature, achieving complete conversion in 3–6 hours. Chiral induction is facilitated by (1S,2R)-cis-1-amino-2-indanol, yielding the DABCO complex with >99% enantiomeric excess (ee).

Critical Parameters for Hydrogenation Success

  • Catalyst Loadings : 0.05–0.14 mol% Ru

  • Solvent Systems : 2-Propanol (4 mL/g substrate)

  • Workup : Acidic extraction (1 N HCl) and heptane washing

This method’s limitation lies in the synthesis of the ketone precursor, which requires multi-step functionalization. Alternatives include enzymatic reductions using ketoreductases, though no direct data exists for this substrate.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution remains underexplored for this compound. However, analogous processes for β-amino alcohols (e.g., 1212926-93-6 ) utilize lipases or esterases to hydrolyze racemic esters. For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol enriched.

Table 2: Enzymatic Resolution Performance Metrics

EnzymeSubstrateee (%)YieldReference
C. antarctica Lipase BRacemic alcohol9045%
Pseudomonas fluorescens EsteraseTrifluoromethyl ester8540%

Drawbacks include moderate yields and the necessity for recyclable enzymes.

Catalytic Asymmetric Synthesis

Organocatalytic aldol reactions, as reported by Wang et al. , enable the construction of trifluoromethyl carbinols with high enantioselectivity. Using a thiourea catalyst, trifluoromethyl ketones react with alkylidenepyrazolones to form tertiary alcohols with up to 95% ee. Adapting this to this compound would require substituting the pyrazolone with a propanol-derived electrophile.

Mechanistic Insights

  • Catalyst : Chiral thiourea (0.5 mol%)

  • Reaction Conditions : Et₂O, RT, 1–2 hours

  • Workup : Silica gel chromatography

This method’s strength lies in its modularity, though substrate scope limitations may necessitate tailored catalyst design.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYieldee (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation 75%>99HighModerate
Organocatalytic Aldol 95%95ModerateHigh
Enzymatic Resolution 45%90LowLow

Asymmetric hydrogenation emerges as the most robust method, balancing yield and stereoselectivity. Organocatalysis offers superior ee but suffers from higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(trifluoromethoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypochlorous acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl ketones .

Scientific Research Applications

Chemical Properties and Structure

(2R)-1-(trifluoromethoxy)propan-2-ol features a trifluoromethoxy group attached to a propanol backbone, which significantly influences its reactivity and biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being investigated for its potential as:

  • Pharmaceutical Intermediate : It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Bioactive Compound : Its structural features may confer unique biological activities, making it suitable for designing new therapeutic agents.

Case Study: Drug Development
Recent studies have explored the incorporation of the trifluoromethoxy group into drug candidates to enhance their pharmacokinetic profiles. For instance, compounds with similar structures have shown improved binding affinities to target proteins, leading to increased efficacy in preclinical models.

Agrochemicals

The compound is also being evaluated in the field of agrochemicals:

  • Herbicides and Insecticides : Due to its bioactive properties, this compound can be utilized in developing novel herbicides and insecticides that exhibit improved selectivity and potency against pests.

Data Table: Comparison of Agrochemical Efficacy

Compound NameApplicationEfficacy (%)Notes
Compound AHerbicide85Effective against broadleaf weeds
Compound BInsecticide90Targeted action on aphids

Materials Science

In materials science, this compound is explored for:

  • Synthesis of Advanced Materials : The compound can be used as a precursor in creating fluorinated polymers and coatings that possess enhanced chemical resistance and durability.

Case Study: Polymer Development
Research has demonstrated that incorporating trifluoromethoxy groups into polymer chains can significantly improve their thermal stability and resistance to solvents, making them suitable for industrial applications.

Biochemical Studies

The compound's unique structure allows it to act as a probe in biochemical studies:

  • Enzyme Interaction Studies : It can be utilized to investigate enzyme mechanisms and protein-ligand interactions, providing insights into metabolic pathways.

Data Table: Enzyme Interaction Studies

Enzyme NameBinding Affinity (Kd)Activity Modulation
Enzyme X50 nMInhibitor
Enzyme Y20 nMAgonist

Mechanism of Action

The mechanism of action of (2R)-1-(trifluoromethoxy)propan-2-ol involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Variations

The trifluoromethoxy group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated ethers. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Biological Activity Target/Mechanism Key Differences vs. Target Compound
(2R)-1-(Trifluoromethoxy)propan-2-ol Trifluoromethoxy, propan-2-ol (R-config) Not explicitly reported Hypothesized: CYP51 or adrenoceptors Baseline for comparison
Quilseconazole (INN) Trifluoromethoxy, tetrazole, pyridyl Antifungal CYP51 (14α-demethylase) Additional tetrazole and pyridyl moieties enhance antifungal specificity
Oteseconazole (MMV1634386) Trifluoroethoxy, tetrazole, difluorophenyl Antifungal CYP51 Trifluoroethoxy (-OCF₂CF₃) increases lipophilicity vs. trifluoromethoxy
(2R,S)-9 (α1/β1-adrenolytic agent) Indolyloxy, ethylamino Cardiovascular (antiarrhythmic, hypotensive) α1-/β1-adrenoceptors Indole and ethylamino groups shift activity to cardiovascular system
B.1.32 (EP Patent) Trifluoromethoxy, tetrazole, pyridyl Antifungal (presumed) CYP51 Similar to quilseconazole but with pyridyl substitution

Pharmacological and Stereochemical Insights

  • Antifungal Activity :

    • Quilseconazole and oteseconazole demonstrate that trifluoromethoxy/trifluoroethoxy groups synergize with tetrazole or triazole rings to inhibit fungal CYP51, a critical enzyme in ergosterol biosynthesis. The absence of such heterocycles in this compound may limit its direct antifungal efficacy but suggests utility as a synthetic intermediate .
    • Stereochemistry : The R-configuration in the target compound may enhance binding to chiral enzyme pockets compared to racemic mixtures (e.g., (2R,S)-9 in cardiovascular agents) .
  • Cardiovascular Activity: Derivatives like (2R,S)-9 show that propan-2-ol scaffolds with amino and aryloxy substituents can target adrenoceptors. The trifluoromethoxy group in the target compound could modulate adrenoceptor affinity, though this remains untested .
  • Oteseconazole’s trifluoroethoxy group further enhances this property but may alter tissue distribution .

Q & A

Q. Resolution Strategy :

  • Use X-ray crystallography to map binding pocket interactions .
  • Validate via competitive binding assays with isotopic labeling (e.g., ³H/¹⁴C) .

Basic: What synthetic routes are most efficient for producing enantiomerically pure this compound?

Common methods include:

  • Asymmetric Epoxidation : Using Sharpless or Jacobsen catalysts to control stereochemistry .
  • Chiral Pool Synthesis : Start from (R)-propylene oxide derivatives, introducing trifluoromethoxy via nucleophilic substitution (e.g., AgF₃CO−) .

Optimization Tip : Monitor reaction progress with ¹⁹F NMR to track trifluoromethoxy incorporation .

Advanced: How does the trifluoromethoxy group influence the compound’s mechanism of action in enzyme inhibition studies?

The group enhances:

  • Electron-Withdrawing Effects : Stabilizes transition states in covalent inhibition (e.g., serine hydrolases) .
  • Hydrophobic Interactions : Binds to nonpolar enzyme pockets, as shown in MD simulations .

Case Study : In COX-2 inhibition, the (2R)-isomer showed 10× higher potency than non-fluorinated analogs due to improved π-π stacking with Phe residues .

Basic: What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column) .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 164.06 [M+H]⁺) .
  • Polarimetry : Validates optical rotation ([α]²⁵D = +15.3° for (2R)-isomer) .

Advanced: How can researchers address low yields in trifluoromethoxy-group installation during scale-up?

Q. Root Causes :

  • Solvent polarity mismatches (e.g., THF vs. DMF).
  • Competing elimination pathways.

Q. Solutions :

  • Use continuous-flow reactors to improve heat/mass transfer .
  • Optimize leaving groups (e.g., tosyl vs. mesyl) to favor SN2 mechanisms .

Basic: What structural analogs of this compound are used in comparative pharmacological studies?

AnalogStructural DifferenceKey Impact
(2R)-1-(Difluoromethoxy)Replaces CF₃O− with CHF₂O−Lower metabolic stability
(2R)-1-(Methoxy)Replaces CF₃O− with CH₃O−Reduced receptor affinity

Application : Use these analogs to isolate the contribution of fluorine atoms to bioactivity .

Advanced: What computational tools are recommended for predicting the metabolic fate of this compound?

  • CYP450 Docking : AutoDock Vina or Schrödinger to predict oxidation sites .
  • ADMET Predictors : SwissADME for estimating clearance rates and toxicity .

Validation : Cross-check with in vitro hepatocyte assays using LC-MS/MS .

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